REACTION_SMILES
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[CH3:20][S:21](=[O:22])(=[O:23])[OH:24].[O:13]1[CH2:14][CH2:15][CH2:16][O:17][O:18]1.[OH2:19].[OH:25][C:26]([C:27]([F:28])([F:29])[F:30])=[O:31].[c:1]1([CH2:7][CH2:8][S:9](=[O:10])(=[O:11])[NH2:12])[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]12[cH:2][cH:3][cH:4][cH:5][c:6]1[CH2:16][NH:12][S:9](=[O:10])(=[O:11])[CH2:8][CH2:7]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COOOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NS(=O)(=O)CCc1ccccc1
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Name
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Type
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product
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Smiles
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O=S1(=O)CCc2ccccc2CN1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |